molecular formula C11H13NO2 B13091196 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid

3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid

Cat. No.: B13091196
M. Wt: 191.23 g/mol
InChI Key: BRHOJRYWSGPPFU-UHFFFAOYSA-N
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Description

3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid is a heterocyclic compound that features a cyclopenta[b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its propanoic acid moiety allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid

InChI

InChI=1S/C11H13NO2/c13-10(14)6-5-9-4-3-8-2-1-7-12-11(8)9/h1-2,7,9H,3-6H2,(H,13,14)

InChI Key

BRHOJRYWSGPPFU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CCC(=O)O)N=CC=C2

Origin of Product

United States

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